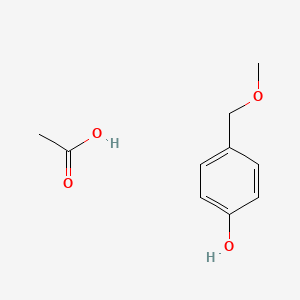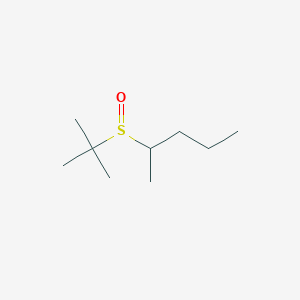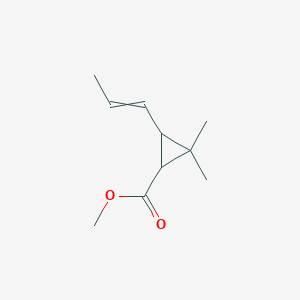
Thiopivalophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopivalophenone is an organosulfur compound characterized by the presence of a thioketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiopivalophenone can be synthesized through several methods. One common approach involves the reaction of pivalophenone with tetraphosphorus decasulfide, which yields this compound and its S-sulfides . Another method includes the use of 4-dimethylaminophenyllithium, pivalonitrile, and carbon disulfide, following the Ahmed-Lwowski method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiopivalophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioketones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thiopivalophenone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of thiopivalophenone involves its interaction with specific molecular targets, such as enzymes and receptors. It can form complexes with metal ions, which can modulate its reactivity and biological activity . The compound’s thioketone group plays a crucial role in its interactions with biological molecules, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A sulfur-containing heterocycle with applications in organic electronics and pharmaceuticals.
Thiobenzophenone: Similar to thiopivalophenone but with different substituents, affecting its reactivity and applications.
Thioacetophenone: Another thioketone with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its specific structure, which includes a tert-butyl group and a thioketone functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
40920-09-0 |
|---|---|
Formule moléculaire |
C11H14S |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
2,2-dimethyl-1-phenylpropane-1-thione |
InChI |
InChI=1S/C11H14S/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
BGJSVUIPVFCFRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=S)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


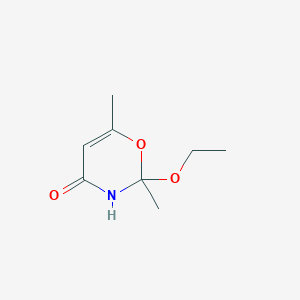
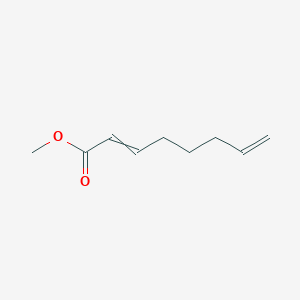
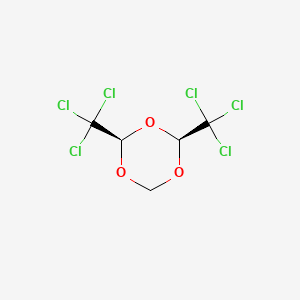
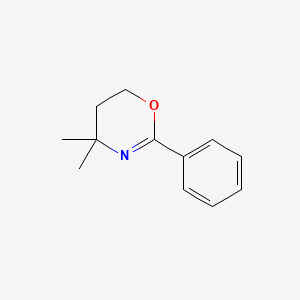
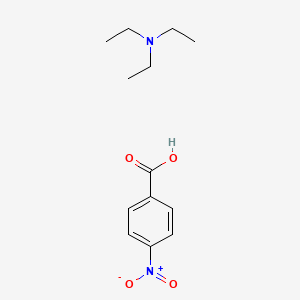
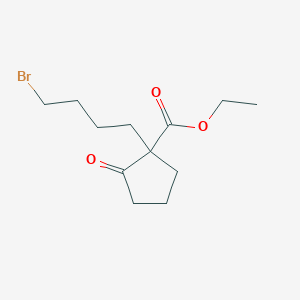
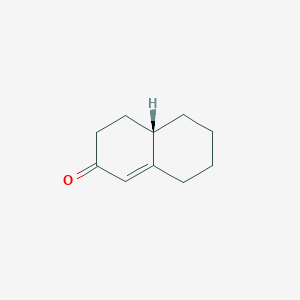
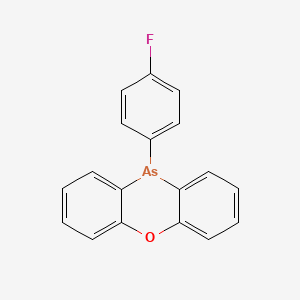
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)

